4-methyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pyrrole-Based Compounds in Anion Binding and Sensing
Pyrrole derivatives, such as N-confused calix[4]pyrroles (NCCPs), have garnered attention for their anion-binding properties. Unlike traditional calix[4]pyrroles, NCCPs exhibit unique anion-binding modes due to their inverted pyrrole units, leading to different anion-binding affinities and selectivities. This has implications for the development of colorimetric sensors for anion detection, showcasing the potential of pyrrole derivatives in sensing applications (Anzenbacher et al., 2006).
Role in Supramolecular Chemistry
Supramolecular capsules derived from calixpyrrole scaffolds highlight the utility of pyrrole derivatives in constructing molecular capsules with specific functionalities. These systems utilize calix[4]pyrroles for their ease of synthesis and structural analogy to calix[4]arenes, demonstrating the versatility of pyrrole-based compounds in designing novel materials for potential encapsulation and delivery applications (Ballester, 2011).
Photocatalytic Applications
Graphitic carbon nitride (g-C3N4)-based photocatalysts, which involve pyrrole structures, have been explored for their ability to drive various reduction and oxidation reactions under light irradiation. The unique physicochemical properties of g-C3N4-based materials, including their stability, optical, and electronic characteristics, make them suitable for environmental and energy applications, such as water splitting and pollutant degradation. This underscores the potential of pyrrole derivatives in photocatalysis and renewable energy technologies (Wen et al., 2017).
Bioactive Pyrrole Compounds
Pyrrole and its hetero-fused derivatives have been extensively studied for their anticancer, antimicrobial, and antiviral activities. The pyrrole ring is a common motif in drug discovery, demonstrating the significant pharmaceutical and pharmacological potential of pyrrole-based drugs. This highlights the importance of pyrrole derivatives in medicinal chemistry, potentially including 4-methyl-1H-pyrrole-3-carbaldehyde, for developing new therapeutic agents (Li Petri et al., 2020).
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-1H-pyrrole-3-carbaldehyde involves the condensation of 4-methyl-1H-pyrrole with an appropriate aldehyde.", "Starting Materials": [ "4-methyl-1H-pyrrole", "Formaldehyde", "Acetaldehyde", "Propionaldehyde", "Butyraldehyde" ], "Reaction": [ "Step 1: Mix 4-methyl-1H-pyrrole and the chosen aldehyde in a solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid or hydrochloric acid.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the mixture to cool and then extract the product with a suitable solvent such as diethyl ether or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
1038393-91-7 |
Molekularformel |
C6H7NO |
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
4-methyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C6H7NO/c1-5-2-7-3-6(5)4-8/h2-4,7H,1H3 |
InChI-Schlüssel |
KCHDFGJRSBTOMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC=C1C=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.